REACTION_CXSMILES
|
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][CH:3]=1.[C:13]([S:17][Na])([CH3:16])([CH3:15])[CH3:14]>CN(C)C=O>[C:13]([S:17][C:2]1[CH:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:11][CH:12]=1)([CH3:16])([CH3:15])[CH3:14]
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
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Smiles
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FC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)S[Na]
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for an additional 20 hours at 80° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After this time, a precipitate formed
|
Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate (100 mL) and water (100 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |